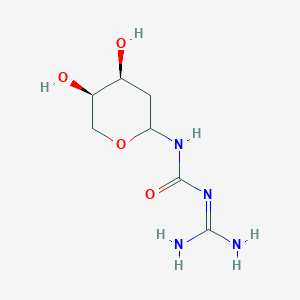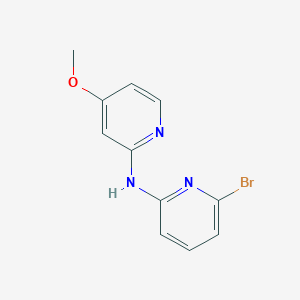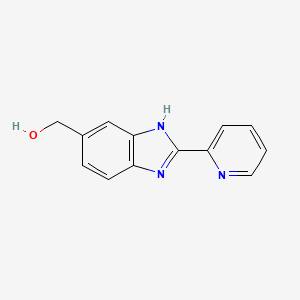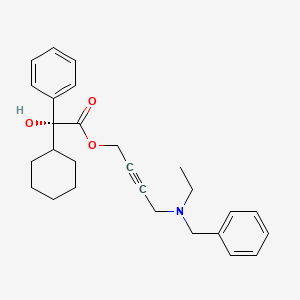
Benzyl Demethyl (R)-Oxybutynin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl Demethyl ®-Oxybutynin is a synthetic compound that belongs to the class of anticholinergic agents. It is structurally related to oxybutynin, a medication commonly used to treat overactive bladder. The compound features a benzyl group, a demethylated moiety, and an ®-configuration, which contributes to its unique pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl Demethyl ®-Oxybutynin involves several key steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Demethylation: The demethylation process can be achieved using reagents like boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions to remove the methyl group.
Chiral Resolution: The ®-configuration is obtained through chiral resolution techniques, which may involve the use of chiral catalysts or chiral chromatography to separate the enantiomers.
Industrial Production Methods
Industrial production of Benzyl Demethyl ®-Oxybutynin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl Demethyl ®-Oxybutynin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like hydroxide ions (OH-) or amines (NH2-) replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines (NH2-)
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content
Reduction: Reduced derivatives with decreased oxygen content
Substitution: Substituted products with new functional groups replacing the benzyl group
Wissenschaftliche Forschungsanwendungen
Benzyl Demethyl ®-Oxybutynin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and chiral resolution techniques.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating conditions related to overactive bladder and other anticholinergic-responsive disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
Benzyl Demethyl ®-Oxybutynin exerts its effects by blocking muscarinic acetylcholine receptors, which are involved in the regulation of smooth muscle contraction. By inhibiting these receptors, the compound reduces involuntary muscle contractions, leading to a decrease in symptoms of overactive bladder. The molecular targets include M1, M2, and M3 muscarinic receptors, and the pathways involved are related to the inhibition of acetylcholine-mediated signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxybutynin: A closely related compound with similar anticholinergic properties but with a different configuration and methylation pattern.
Tolterodine: Another anticholinergic agent used to treat overactive bladder, with a different chemical structure and pharmacological profile.
Solifenacin: A selective muscarinic receptor antagonist with a distinct chemical structure and therapeutic application.
Uniqueness
Benzyl Demethyl ®-Oxybutynin is unique due to its specific ®-configuration and demethylated structure, which contribute to its distinct pharmacological properties and potential therapeutic benefits. Its ability to selectively target muscarinic receptors with reduced side effects compared to other anticholinergic agents makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C27H33NO3 |
|---|---|
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
4-[benzyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C27H33NO3/c1-2-28(22-23-14-6-3-7-15-23)20-12-13-21-31-26(29)27(30,24-16-8-4-9-17-24)25-18-10-5-11-19-25/h3-4,6-9,14-17,25,30H,2,5,10-11,18-22H2,1H3/t27-/m0/s1 |
InChI-Schlüssel |
OKQMPLOFYNGQOP-MHZLTWQESA-N |
Isomerische SMILES |
CCN(CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O)CC3=CC=CC=C3 |
Kanonische SMILES |
CCN(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)


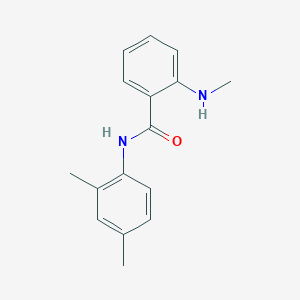
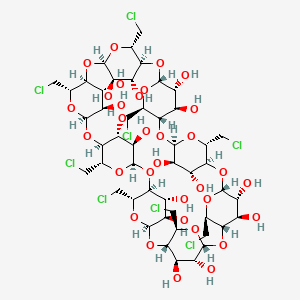
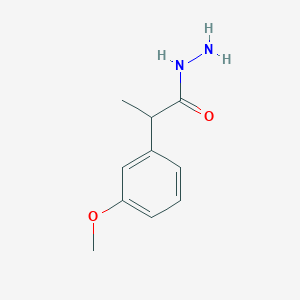
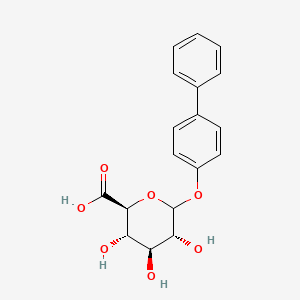
![2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3](/img/structure/B13855315.png)
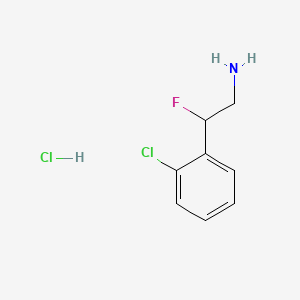

![(1R,2S,3S,5S)-Methyl 3-(p-tolyl)-8-((E)-3-(tributylstannyl)allyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13855320.png)
